molecular formula C23H19N5 B5003354 1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE

1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5003354
M. Wt: 365.4 g/mol
InChI Key: HOBNOGCEENWBCV-UHFFFAOYSA-N
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Description

1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features both indole and benzodiazole moieties, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsKey reagents often include palladium catalysts, such as Pd(OAc)2, and bases like K2CO3 in solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-2-PHENYL-1H-INDOLE: Shares the indole moiety but lacks the benzodiazole ring.

    1H-BENZODIAZOLE: Contains the benzodiazole ring but not the indole moiety.

Uniqueness

1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE is unique due to the combination of both indole and benzodiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(1-methyl-2-phenylindol-3-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-27-19-14-8-6-12-17(19)21(22(27)16-10-4-3-5-11-16)25-26-23-24-18-13-7-9-15-20(18)28(23)2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBNOGCEENWBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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